molecular formula C4H4KN3O2 B15231734 Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate

Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B15231734
M. Wt: 165.19 g/mol
InChI Key: AICLVBJFNXBBIB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, barium hydroxide, and methanol. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various triazole derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Triazole derivatives are known to bind to enzymes and receptors in biological systems, leading to various pharmacological effects. The compound’s structure allows it to interact with different biological molecules, contributing to its diverse range of activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications in various fields. Its ability to form stable complexes and undergo diverse chemical transformations makes it a valuable compound in both research and industry .

Properties

Molecular Formula

C4H4KN3O2

Molecular Weight

165.19 g/mol

IUPAC Name

potassium;5-methyl-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C4H5N3O2.K/c1-2-5-3(4(8)9)7-6-2;/h1H3,(H,8,9)(H,5,6,7);/q;+1/p-1

InChI Key

AICLVBJFNXBBIB-UHFFFAOYSA-M

Canonical SMILES

CC1=NC(=NN1)C(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.